Cas no 12065-65-5 (Titanium oxide)

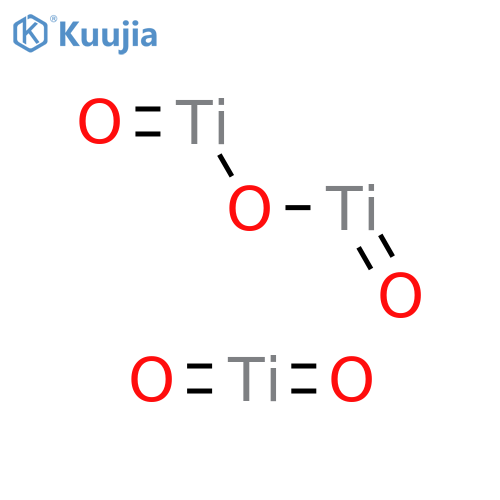

Titanium oxide structure

商品名:Titanium oxide

Titanium oxide 化学的及び物理的性質

名前と識別子

-

- TITANIUM OXIDE

- TITANIUM OXIDE BLACK

- TITANIUM DIOXIDE ANATASE FOR PAINT

- TITANIUM DIOXIDE RUTIL

- TITANIUM DIOXIDE - ANATASE GRADE B101

- TIO2 ANATASE

- TITANIUM DIOXIDE FIBER GRADE

- TITANIUM DI OXIDE B101

- TIO2 ANATASE B101

- TIO2-ENAMEL GRADE-5FCL

- TITANIUM DIOXIDE ANATESE

- TITANIUM DIOXIDE FOR PAIN

- TITANIUM DIOXIDE PIGMENT

- trititanium pentoxide

- dititanium(III) titanium(IV) oxide

- TITANIUMOXIDE

- TITANIUM OXIDE (TI3O5)

- 12065-65-5

- dioxotitanium;oxo(oxotitaniooxy)titanium

- Calcium Fluoride (CaF2) Sputtering Targets

- AKOS015913933

- Titanium oxide

-

- MDL: MFCD00210650

- インチ: InChI=1S/5O.3Ti

- InChIKey: KEYBBJSJLXNJNN-UHFFFAOYSA-N

- ほほえんだ: O=[Ti]=O.O=[Ti]O[Ti]=O

計算された属性

- せいみつぶんしりょう: 223.81800

- どういたいしつりょう: 223.818395g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 52.4

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 77.5Ų

じっけんとくせい

- 色と性状: はくしょくふんまつ

- 密度みつど: 4.20

- ゆうかいてん: 1800°C

- ふってん: No data available

- フラッシュポイント: No data available

- ようかいど: Soluble in hot concentrated sulfuric acid, hydrofluoric acid and alkali.

- PSA: 77.51000

- LogP: -0.54360

- ようかいせい: 未確定

- じょうきあつ: No data available

Titanium oxide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

Titanium oxide 税関データ

- 税関コード:2823000000

- 税関データ:

中国税関番号:

2823000000

Titanium oxide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 769657-50G |

Titanium(III,IV) oxide |

12065-65-5 | granular, size 0.8-4mm | 50G |

¥1298.09 | 2022-02-24 | |

| abcr | AB208472-100 g |

Titanium oxide, 99.9% (metals basis), 3-10mm Pieces; . |

12065-65-5 | 99.9% | 100 g |

€352.00 | 2023-07-20 | |

| abcr | AB209966-50 g |

Titanium oxide; 99.9% (metals basis), Pellets, approx. 8-9mm dia x 7-9mm thick |

12065-65-5 | 50g |

€375.00 | 2021-09-16 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009900-500g |

Titanium oxide |

12065-65-5 | 99.9%() | 500g |

¥2164 | 2023-09-10 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009900-5g |

Titanium oxide |

12065-65-5 | 99.9%() | 5g |

¥47 | 2023-09-10 | |

| abcr | AB208472-25 g |

Titanium oxide, 99.9% (metals basis), 3-10mm Pieces; . |

12065-65-5 | 99.9% | 25 g |

€123.80 | 2023-07-20 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009900-25g |

Titanium oxide |

12065-65-5 | 99.9%() | 25g |

¥178 | 2023-09-10 | |

| abcr | AB208472-25g |

Titanium oxide, 99.9% (metals basis), 3-10mm Pieces; . |

12065-65-5 | 99.9% | 25g |

€128.60 | 2025-02-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268702-500g |

Titanium(Ⅱ,Ⅲ) oxide |

12065-65-5 | 99.9% metals basis | 500g |

¥3382.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268702-25g |

Titanium(Ⅱ,Ⅲ) oxide |

12065-65-5 | 99.9% metals basis | 25g |

¥237.00 | 2024-08-09 |

Titanium oxide 関連文献

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

推奨される供給者

Amadis Chemical Company Limited

(CAS:12065-65-5)Titanium oxide

清らかである:99%

はかる:100g

価格 ($):217.0